1,5-Dimethyl-3-nitropyridin-2-one
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Overview
Description
1,5-Dimethyl-3-nitropyridin-2-one is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-nitropyridin-2-one typically involves nitration of a suitable pyridine precursor. One possible route is the nitration of 1,5-dimethylpyridin-2(1H)-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-nitropyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,5-dimethyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-3-nitropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
1,5-dimethyl-3-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a nitro group.
1,5-dimethyl-3-hydroxypyridin-2(1H)-one: Contains a hydroxyl group instead of a nitro group.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1,5-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |
InChI Key |
WJSQXLBMGQUQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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